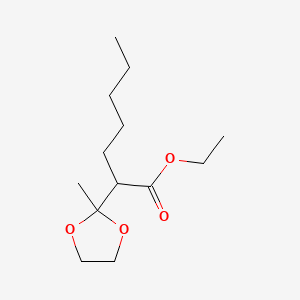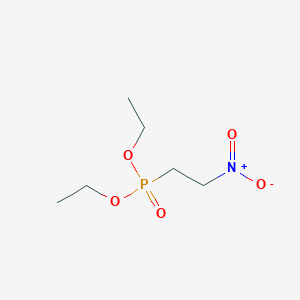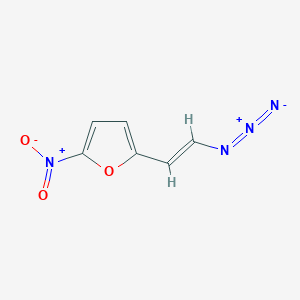
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of cyanoethyl and chlorophenyl groups in its structure suggests potential reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, a possible synthetic route could involve the reaction of 1,1-bis(2-cyanoethyl)amine with p-chlorophenyl isocyanate under controlled conditions. The reaction might require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process would include steps like mixing, reaction, separation, and purification. Techniques such as crystallization, distillation, and chromatography might be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, especially at the cyanoethyl groups, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions could target the cyano groups, converting them into amines.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactivity might make it useful in organic synthesis and materials science.
Biology and Medicine: In biology and medicine, substituted ureas are often explored for their potential as pharmaceuticals. They might exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: Industrially, such compounds could be used in the production of polymers, resins, and other materials. Their unique properties might make them suitable for specific applications like coatings or adhesives.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyanoethyl and chlorophenyl groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-methylphenyl)-
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-fluorophenyl)-
Comparison: Compared to similar compounds, the presence of the chlorophenyl group might impart unique reactivity and properties. For example, the electron-withdrawing nature of the chlorine atom could influence the compound’s stability and reactivity in various chemical reactions.
Conclusion
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it an interesting subject for scientific research and industrial use. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and potential.
Propriétés
Numéro CAS |
73953-60-3 |
|---|---|
Formule moléculaire |
C13H13ClN4O |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1,1-bis(2-cyanoethyl)urea |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-5-12(6-4-11)17-13(19)18(9-1-7-15)10-2-8-16/h3-6H,1-2,9-10H2,(H,17,19) |
Clé InChI |
GNXPRSJVXITOOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N(CCC#N)CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)





![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)


